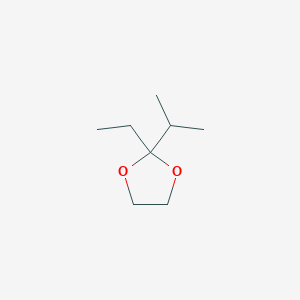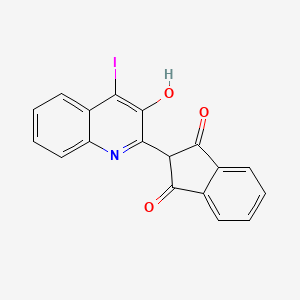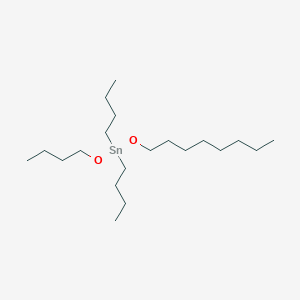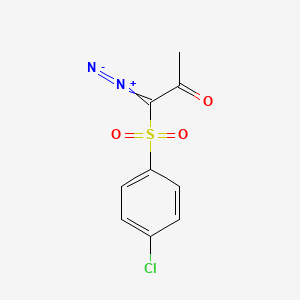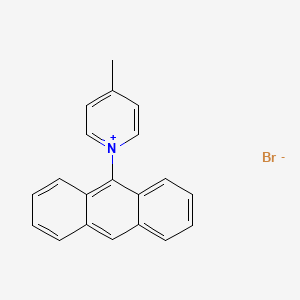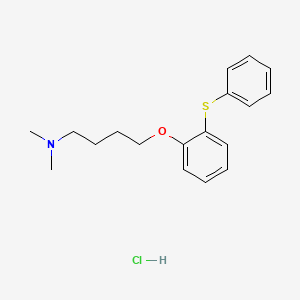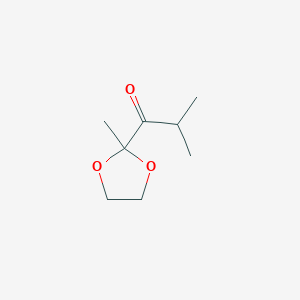
1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- is an organic compound with a unique structure that includes a propanone backbone and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable ketone precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways, leading to specific biological outcomes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar ketone structure but different functional groups.
2-Methyl-1,3-propanediol: A compound with a similar dioxolane ring but different substituents.
Uniqueness
1-Propanone, 2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)- is unique due to its specific combination of a propanone backbone and a dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61784-40-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)8(3)10-4-5-11-8/h6H,4-5H2,1-3H3 |
InChI Key |
GSGYBRPTCQECGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


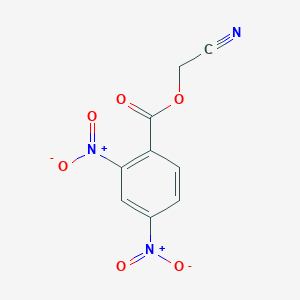
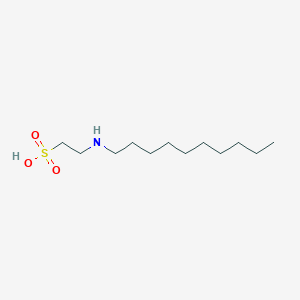
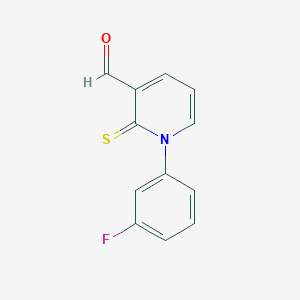
![N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14555478.png)
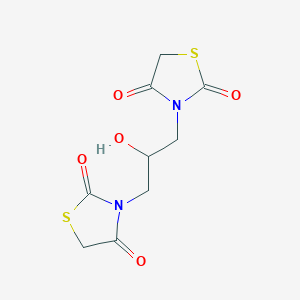
![(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene](/img/structure/B14555484.png)
![7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14555487.png)
